molecular formula C8H13NO2 B14316979 Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate CAS No. 106230-20-0

Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate

Cat. No.: B14316979
CAS No.: 106230-20-0
M. Wt: 155.19 g/mol
InChI Key: ZIHCQRSNGVNRSM-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ethylamine and acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylate: Another pyrrole derivative with similar structural features.

    Indole-3-carboxylate: Contains an indole ring, which is structurally related to the pyrrole ring.

    Imidazole-4-carboxylate: Features an imidazole ring, another five-membered heterocycle with nitrogen atoms.

Uniqueness

Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

106230-20-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h4-5H2,1-3H3

InChI Key

ZIHCQRSNGVNRSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC1)C(=O)OC)C

Origin of Product

United States

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